molecular formula C6H6N4S B13671542 2-Methylthiazolo[4,5-d]pyrimidin-7-amine

2-Methylthiazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B13671542
M. Wt: 166.21 g/mol
InChI Key: PLIVYSGTYBYVMD-UHFFFAOYSA-N
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Description

2-Methylthiazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that combines the structural features of thiazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylthiazolo[4,5-d]pyrimidin-7-amine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Methylthiazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methylthiazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-Methylthiazolo[4,5-d]pyrimidin-7-amine can be compared with other thiazolopyrimidine derivatives:

Properties

Molecular Formula

C6H6N4S

Molecular Weight

166.21 g/mol

IUPAC Name

2-methyl-[1,3]thiazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C6H6N4S/c1-3-10-6-4(11-3)5(7)8-2-9-6/h2H,1H3,(H2,7,8,9)

InChI Key

PLIVYSGTYBYVMD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NC(=C2S1)N

Origin of Product

United States

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